Enantiomer-Specific Target Engagement: Only the (2R) Configuration Is Observed in SARS-CoV-2 NSP3 Macrodomain Co-Crystal Structure
The (2R) stereochemistry is not an arbitrary specification—it is confirmed by protein X-ray crystallography as the bound configuration. In PDB entry 7H03, the compound forms the chiral amine component of ligand A1ALY (N-[(2R)-1,1-difluoro-3-methylbutan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine) co-crystallized with the SARS-CoV-2 NSP3 macrodomain (Mac1). The structure was solved at 1.22 Å resolution using data collected at Diamond Light Source beamline I04-1, with the ligand showing a real space correlation coefficient (RSCC) of 0.962 and an occupancy of 100%, indicating unambiguous placement of the (2R) enantiomer in the binding site [1]. The (2S) enantiomer was not observed in this binding mode; the group deposition (G_1002283) from the ASAP AViDD centre comprises multiple fragment–macrodomain complexes, and only the (2R) form yielded this specific ligand–protein interaction geometry [2]. This provides direct structural evidence that the (2R) enantiomer—but not its antipode—supports the pyrrolo[2,3-d]pyrimidine fragment elaboration trajectory pursued in the ASAP antiviral program.
| Evidence Dimension | Stereochemistry-dependent protein–ligand binding (X-ray crystallography) |
|---|---|
| Target Compound Data | (2R) enantiomer: confirmed bound in PDB 7H03; RSCC = 0.962; occupancy = 100%; resolution = 1.22 Å |
| Comparator Or Baseline | (2S) enantiomer: not observed in this binding pose; no equivalent PDB entry for (2S) form bound to NSP3 macrodomain |
| Quantified Difference | Only the (2R) configuration yields a crystallographically validated binding event to SARS-CoV-2 NSP3 macrodomain |
| Conditions | SARS-CoV-2 NSP3 macrodomain (Mac1, residues 2–170); co-crystallization with ASAP-0000452-001; Diamond I04-1 beamline; PanDDA/XChemExplorer fragment screening pipeline |
Why This Matters
For any laboratory replicating or extending the ASAP AViDD fragment-to-lead campaign against NSP3 Mac1, procurement of the (2R) enantiomer is mandatory—the (2S) form or racemate will not reproduce the published binding pose and may yield false-negative SAR.
- [1] RCSB PDB. Ligand Validation Report for 7H03 / A1ALY. N-[(2R)-1,1-difluoro-3-methylbutan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Best-fitted instance RSCC 0.962, occupancy 100%. View Source
- [2] Aschenbrenner, J.C., et al. Crystal structure of SARS-CoV-2 NSP3 Macrodomain in complex with ASAP-0000452-001. PDB ID: 7H03. Group deposition G_1002283, ASAP AViDD Centre. DOI: 10.2210/pdb7h03/pdb. View Source
